
6-amino-7-cloroquinolina-5,8-diona
Descripción general
Descripción
6-Amino-7-chloro-5,8-dioxoquinoline is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinolones, which are known for their broad-spectrum antimicrobial activity. However, in recent years, the focus has shifted towards exploring its potential as a therapeutic agent for various diseases.
Aplicaciones Científicas De Investigación
Inhibición de la Fosfatasa CDC25
Una de las principales aplicaciones de la 6-amino-7-cloroquinolina-5,8-diona es como inhibidor de la familia de fosfatasas CDC25 . Esta inhibición es crucial porque las fosfatasas CDC25 juegan un papel importante en la progresión del ciclo celular, particularmente en la activación de las quinasas dependientes de ciclinas (Cdks). Al inhibir estas enzimas, la this compound puede detener la proliferación de varias líneas celulares tumorales, lo que la convierte en un posible candidato para la investigación y terapia del cáncer.
Actividades Antifúngicas y Antibacterianas
Se han sintetizado y evaluado derivados de la this compound por sus actividades antifúngicas y antibacterianas . Estos compuestos han mostrado potentes actividades contra una variedad de patógenos, incluyendo Candida albicans, Aspergillus niger y Bacillus subtilis. Algunos derivados incluso han superado a los agentes antifúngicos estándar como el fluconazol, destacando el potencial del compuesto como base para el desarrollo de nuevos fármacos antimicrobianos.
Propiedades Antioxidantes
La investigación ha indicado que las quinolinedionas, incluida la this compound, pueden poseer propiedades antioxidantes. Estos compuestos pueden usarse potencialmente para estudiar los efectos del estrés oxidativo en las células y para desarrollar terapias que mitiguen el daño causado por las especies reactivas de oxígeno .
Estudios de Defensa Enzimática
El compuesto se ha utilizado en estudios relacionados con la defensa enzimática contra la toxicidad del oxígeno y ciertos antibióticos en bacterias. Esta aplicación es significativa para comprender la resistencia bacteriana y los mecanismos de supervivencia bajo estrés oxidativo .
Inhibición de la Transcriptasa Inversa
Las quinolinedionas se han investigado por su capacidad para inhibir la transcriptasa inversa, una enzima crítica para la replicación de los retrovirus, incluido el VIH. Esto sugiere un posible uso de la this compound en el desarrollo de fármacos antirretrovirales .
Análisis de la Progresión del Ciclo Celular
Debido a sus efectos inhibitorios sobre las fosfatasas CDC25, la this compound puede utilizarse para analizar la progresión del ciclo celular. Puede ayudar a comprender la regulación del ciclo celular y los mecanismos que conducen al arresto del ciclo celular .
Investigación de Sinergia de Fármacos Anticancerígenos
La capacidad del compuesto para inhibir enzimas clave involucradas en la regulación del ciclo celular lo convierte en una herramienta valiosa para la investigación de efectos sinérgicos con otros agentes anticancerígenos. Esto podría conducir al desarrollo de terapias combinadas que sean más efectivas contra las células cancerosas .
Mecanismo De Acción
Target of Action
Quinoline compounds, in general, have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .
Mode of Action
Quinoline and quinolone derivatives are known to exhibit high and selective activity attained through different mechanisms of action . They can interact with various biological targets, leading to changes in cellular processes.
Biochemical Pathways
Quinoline compounds are known to interact with various biochemical pathways, influencing their downstream effects .
Result of Action
Quinoline compounds are known to exhibit a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and antimalarial activities .
Action Environment
Environmental factors can significantly impact the action of chemical compounds .
Propiedades
IUPAC Name |
6-amino-7-chloroquinoline-5,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-5-6(11)8(13)4-2-1-3-12-7(4)9(5)14/h1-3H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGIFJNXSKZGKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C(=C(C2=O)N)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172262 | |
| Record name | 6-Amino-7-chloro-5,8-dioxoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18892-39-2 | |
| Record name | 6-Amino-7-chloro-5,8-dioxoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018892392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC84998 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84998 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC81056 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81056 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Amino-7-chloro-5,8-dioxoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Amino-7-chloro-5,8-quinolinedione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q2DY57FQM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does ACDQ interact with its target and what are the downstream effects?
A1: ACDQ primarily targets the active site of leucyl-tRNA synthetase (LeuRS) in Escherichia coli []. This interaction leads to active site-directed modification, inhibiting the enzyme's function. As LeuRS is essential for charging tRNA with leucine, its inhibition directly results in leucine auxotrophy, meaning the bacteria can no longer synthesize leucine and require it as a growth supplement.
Q2: Besides its effect on LeuRS, does ACDQ induce other stress responses in E. coli?
A2: Yes, research indicates that ACDQ exposure in E. coli elicits a significant stress response beyond LeuRS inhibition []. ACDQ primarily induces an oxidation stress response, regulated by the oxyR gene. This response is associated with the increased production of around 35 proteins by 5- to 50-fold. Secondarily, ACDQ also triggers an SOS response, controlled by the lexA gene, which is typically associated with DNA damage. Interestingly, the classic heat shock response, regulated by htpR, is less pronounced in response to ACDQ.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



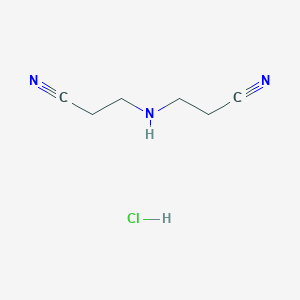
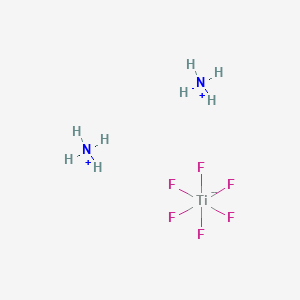

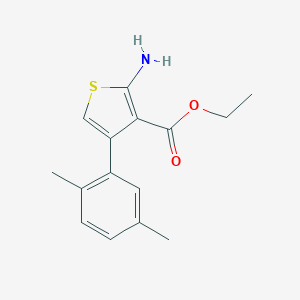

![4-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B95701.png)
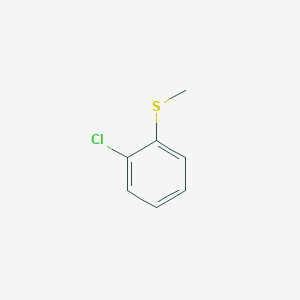



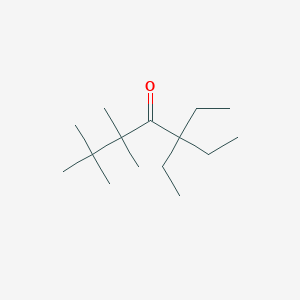

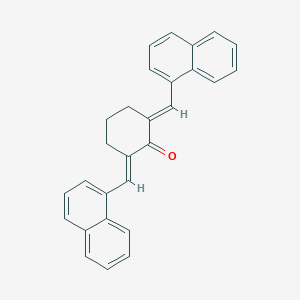
![2-Chloronaphtho[2,1-d]thiazole](/img/structure/B95716.png)